
1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2172503-07-8 . It has a molecular weight of 245.15 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.It has a storage temperature of room temperature . The compound is not soluble in water .
Applications De Recherche Scientifique
Aldosterone Synthase Inhibition
This compound has been studied for its potential to inhibit aldosterone synthase (CYP11B2), which is a promising mechanism for lowering arterial blood pressure. However, it’s important to note that selectivity issues may affect cortisol secretion .
Tubulin Polymerization Inhibition
Research indicates that derivatives of this compound can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, suggesting potential as agents for developing tubulin polymerization inhibitors .
Aldose and Aldehyde Reductase Inhibition
Indole derivatives, which may include this compound, have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications .
Biological Potential in Various Fields
Indole derivatives exhibit diverse biological and clinical applications, including as plant hormones and potential therapeutic agents in various fields such as anti-HIV treatments .
Safety And Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that indole derivatives have attracted increasing attention in recent years due to their biological activity . They are being investigated for their potential in the treatment of various disorders . Therefore, this compound could potentially be a subject of future research in this context.
Propriétés
IUPAC Name |
1-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJGAXYIOIFDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=C1C=CC(=C2)Cl)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

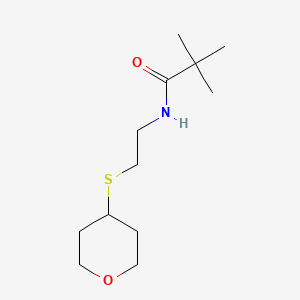
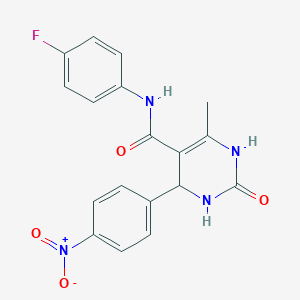
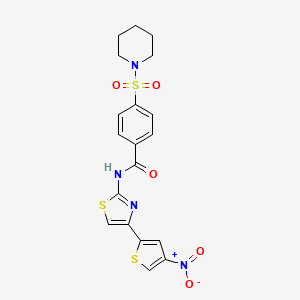
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)
![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)
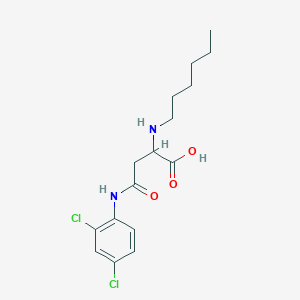
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)
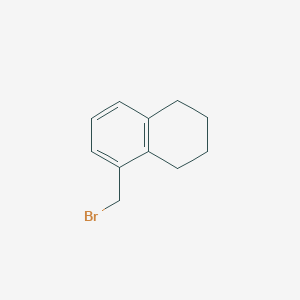
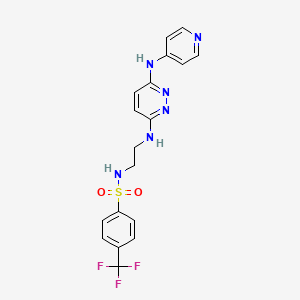

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)
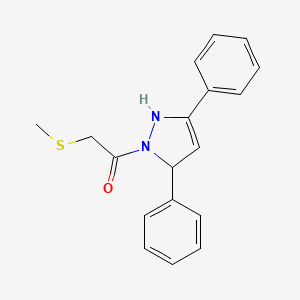
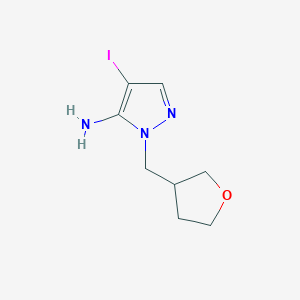
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)